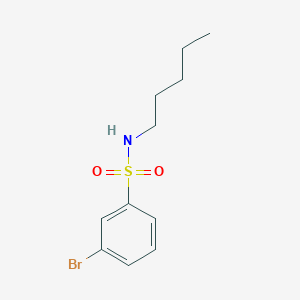

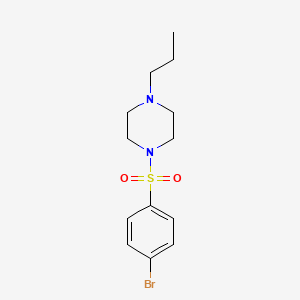

1-(4-Bromophenylsulfonyl)-4-propylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

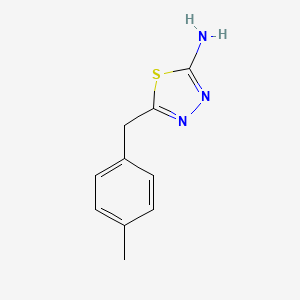

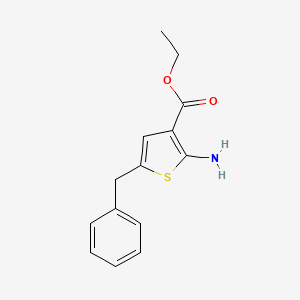

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is a chemical compound that belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for various applications, including as fluorescent labeling reagents, in the synthesis of heterocyclic compounds, and as enzyme inhibitors.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the reaction of a suitable piperazine with different substituted alkyl or arylsulfonyl chlorides under controlled pH conditions, using water as a reaction medium . For instance, 1-arylsulfonyl-4-phenylpiperazine derivatives were prepared by reacting 1-phenylpiperazine with various sulfonyl chlorides . Similarly, bromoethylsulfonium salt has been used as an annulation agent to synthesize piperazine-containing heterocyclic compounds . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . For example, the structure of a new designer benzylpiperazine was determined using gas chromatography-mass spectroscopy (GC-MS), product ion spectroscopy (GC-MS/MS), and two-dimensional NMR . These analytical techniques would be essential for confirming the structure of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine once synthesized.

Chemical Reactions Analysis

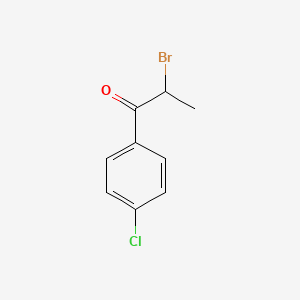

Sulfonamide derivatives can participate in various chemical reactions due to the presence of functional groups that offer sites for chemical transformations. For instance, the bromo group in 4-bromo-1-phenylsulfonylpyrazole allows for regioselective metallation, followed by quenching with electrophiles to yield substituted pyrazoles . Similarly, 1-(4-Bromophenylsulfonyl)-4-propylpiperazine could undergo nucleophilic substitution reactions or be used as a building block for further chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of a sulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents. The fluorescent labeling reagent mentioned in one study exhibits high fluorescence upon reaction with carboxylic acids, indicating that the electronic properties of the sulfonyl group can be exploited for analytical purposes . The physical and chemical properties of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine would need to be determined experimentally following its synthesis.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

1-(4-Bromophenylsulfonyl)-4-propylpiperazine has been studied in the context of chemical synthesis and applications. Researchers have explored its use in the synthesis of various chemical compounds. For example, it has been used in the synthesis of novel series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which show potential antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2015). Additionally, it has been involved in the synthesis of triazolyl-substituted 3-aminopiperidines, which are new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Catalytic Applications

1-(4-Bromophenylsulfonyl)-4-propylpiperazine has been found to have applications as a catalyst. Researchers have synthesized and characterized substances like 1,4-disulfopiperazine-1,4-diium chloride ([Piper-(SO3H)2]·2Cl) to act as an efficient dicationic ionic catalyst for various chemical reactions, demonstrating the versatility of piperazine derivatives in catalysis (Koodehi, Shirini, & Goli-Jolodar, 2017).

Biological Activity

The compound has also been a part of studies exploring biological activities. For example, researchers have synthesized sulfonamides using derivatives of 1-propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine, leading to the development of potent adenosine A2B receptor antagonists (Yan, Bertarelli, Hayallah, Meyer, Klotz, & Müller, 2006).

Pharmaceutical Research

In the field of pharmaceutical research, derivatives of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine have been utilized. For instance, compounds containing the 4-(4-bromophenylsulfonyl)phenyl moiety have been synthesized and evaluated for their cytotoxicity, demonstrating their potential in drug development (Apostol, Bărbuceanu, Olaru, Draghici, Şaramet, Socea, Enache, & Socea, 2019).

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-propylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-2-7-15-8-10-16(11-9-15)19(17,18)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGFRLJTFLRCKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396789 |

Source

|

| Record name | 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

CAS RN |

888181-08-6 |

Source

|

| Record name | 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.